molecular formula C17H22N4O2 B6970509 4-acetyl-N-(1-cyclopentyl-5-methylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide

4-acetyl-N-(1-cyclopentyl-5-methylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide

Cat. No.: B6970509
M. Wt: 314.4 g/mol
InChI Key: QRUWJIHDHLGSAP-UHFFFAOYSA-N
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Description

4-acetyl-N-(1-cyclopentyl-5-methylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes a pyrrole ring, a pyrazole ring, and several functional groups, making it a subject of interest for researchers exploring new chemical entities with unique properties.

Properties

IUPAC Name

4-acetyl-N-(1-cyclopentyl-5-methylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-11-15(9-18-21(11)14-6-4-5-7-14)19-17(23)16-8-13(12(2)22)10-20(16)3/h8-10,14H,4-7H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRUWJIHDHLGSAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2CCCC2)NC(=O)C3=CC(=CN3C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(1-cyclopentyl-5-methylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Ring: Starting from cyclopentanone and hydrazine, the pyrazole ring can be synthesized through a condensation reaction.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized from a suitable precursor such as 2,5-dimethoxytetrahydrofuran through a Paal-Knorr synthesis.

    Coupling of the Rings: The pyrazole and pyrrole rings can be coupled using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Acetylation: The final step involves acetylation of the amine group using acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It can be used in assays to investigate the inhibition or activation of specific biological pathways.

Medicine

In medicinal chemistry, 4-acetyl-N-(1-cyclopentyl-5-methylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide could be explored for its potential therapeutic effects. It may act as a lead compound for the development of new drugs targeting specific diseases such as cancer, inflammation, or neurological disorders.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure could impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 4-acetyl-N-(1-cyclopentyl-5-methylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors. The compound could inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-acetyl-N-(1-cyclopentyl-5-methylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide
  • 4-acetyl-N-(1-cyclopentyl-5-methylpyrazol-4-yl)-1-methylpyrrole-2-carboxylate
  • 4-acetyl-N-(1-cyclopentyl-5-methylpyrazol-4-yl)-1-methylpyrrole-2-carboxylamide

Uniqueness

Compared to similar compounds, this compound may exhibit unique properties due to the specific arrangement of its functional groups. This could result in distinct reactivity, bioactivity, or physical properties, making it a valuable compound for various applications.

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